molecular formula C11H9ClF3NO3 B13935634 Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate

Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B13935634
M. Wt: 295.64 g/mol
InChI Key: IHSVDMYWZOGOHJ-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H9ClF3NO3 and a molecular weight of 295.64 g/mol It is characterized by the presence of an acetamido group, a chloro substituent, and a trifluoromethyl group on a benzoate ester backbone

Preparation Methods

The synthesis of Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method includes the reaction of 2-acetamido-4-chloro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes . The chloro substituent can participate in electrophilic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C11H9ClF3NO3

Molecular Weight

295.64 g/mol

IUPAC Name

methyl 2-acetamido-4-chloro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C11H9ClF3NO3/c1-5(17)16-9-4-8(12)7(11(13,14)15)3-6(9)10(18)19-2/h3-4H,1-2H3,(H,16,17)

InChI Key

IHSVDMYWZOGOHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1C(=O)OC)C(F)(F)F)Cl

Origin of Product

United States

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